2,5-dichloro-N-(3-cyanophenyl)benzamide
Description
2,5-Dichloro-N-(3-cyanophenyl)benzamide is a halogenated aromatic amide derivative characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions and a 3-cyanophenyl group attached to the nitrogen atom. The 3-cyanophenyl substituent introduces a strong electron-withdrawing group, which may enhance metabolic stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
2,5-dichloro-N-(3-cyanophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-4-5-13(16)12(7-10)14(19)18-11-3-1-2-9(6-11)8-17/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFAFVCSALLABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-cyanophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 3-aminobenzonitrile. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(3-cyanophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2,5-dichloro-N-(3-aminophenyl)benzamide.
Oxidation: Formation of 2,5-dichlorobenzoic acid derivatives.
Scientific Research Applications
2,5-dichloro-N-(3-cyanophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of 2,5-dichloro-N-(3-cyanophenyl)benzamide, highlighting differences in substituents and applications:
Key Differences in Physicochemical Properties
Substituent Position Effects: The 2,5-dichloro pattern in the target compound contrasts with 3,5-dichloro in Pronamide.
Hydrophobicity (logP): The pyridinyl-substituted analog (logP: 3.326) suggests moderate hydrophobicity. The target compound’s cyano group may lower logP slightly compared to alkyl-substituted analogs (e.g., Pronamide, logP ~3.5), improving aqueous solubility .
Biological Activity: Pronamide’s 3,5-dichloro and alkyl-substituted structure confers herbicidal activity by inhibiting root growth in weeds . The target compound’s 2,5-dichloro and 3-cyanophenyl groups may shift its activity toward enzyme inhibition (e.g., kinases or proteases) due to enhanced electronic interactions .
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